molecular formula C16H19FN4O3 B2599821 N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide CAS No. 923232-84-2

N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

Cat. No. B2599821
CAS RN: 923232-84-2
M. Wt: 334.351
InChI Key: POYRWCKOTLEFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C16H19FN4O3 and its molecular weight is 334.351. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antipsychotic Agents

One study explored compounds with structural similarities to N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide, demonstrating their antipsychotic profiles in biochemical and behavioral pharmacological test models. The research highlighted that certain derivatives might have a reduced propensity for neurological side effects, suggesting their potential as safer antipsychotic medications (Wise et al., 1985).

ORL1 Receptor Agonists

Another study identified derivatives as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibited high affinity for the ORL1 receptor, moderate to good selectivity versus opioid receptors, and behaved as full agonists in biochemical assays, marking their importance in the development of new classes of ORL1 receptor agonists (Röver et al., 2000).

Antiviral Activity

Research on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which share a core structural motif with the compound of interest, showed strong activity against influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of these spiro compounds in antiviral drug development (Apaydın et al., 2020).

Tachykinin NK2 Receptor Antagonists

A study on spiropiperidines related to the compound of interest demonstrated that these derivatives are potent and selective non-peptide tachykinin NK2 receptor antagonists. They showed promising results in models of bronchoconstriction, indicating their potential application in treating respiratory conditions (Smith et al., 1995).

Novel Antibacterial Agents

Oxazolidinone analogs, sharing structural similarities, have shown significant antibacterial activities against a variety of clinically important human pathogens, suggesting their utility as novel antibacterial agents (Zurenko et al., 1996).

properties

IUPAC Name

N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c1-20-14(23)16(19-15(20)24)5-7-21(8-6-16)10-13(22)18-12-4-2-3-11(17)9-12/h2-4,9H,5-8,10H2,1H3,(H,18,22)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYRWCKOTLEFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC(=CC=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.